molecular formula C13H10O2 B1334175 4-(3-Hydroxyphenyl)benzaldehyde CAS No. 398151-25-2

4-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1334175
CAS No.: 398151-25-2
M. Wt: 198.22 g/mol
InChI Key: NNZHMXXGNYZGLA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(3-Hydroxyphenyl)benzaldehyde is a phenolic compound that has been found to target cellular antioxidation components of fungi, such as superoxide dismutases . These enzymes play a crucial role in protecting the cell against oxidative stress, and their inhibition can lead to an imbalance in the redox state of the cell, leading to cell death .

Mode of Action

The compound interacts with its targets by disrupting the normal functioning of the antioxidation system. This disruption is achieved through a redox cycling process, which destabilizes the cellular redox homeostasis . This leads to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and eventually leading to cell death .

Biochemical Pathways

The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The compound is formed from 4-hydroxybenzaldehyde through the action of hydroxybenzaldehyde synthase (HBS), which further hydroxylates the compound to form 3,4-dihydroxybenzadehyde .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats, where it was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of the compound was found to be 5.33% . The compound is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .

Result of Action

The result of the action of this compound is the disruption of the cellular antioxidation system, leading to an increase in the production of ROS. This causes oxidative stress within the cell, leading to cell death . This makes the compound a potential antifungal agent, as it can effectively inhibit fungal growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Furthermore, the compound’s action can be influenced by the specific environment of the cell, such as the presence of other metabolites or the redox state of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)benzaldehyde typically involves the reaction of 4-hydroxy acetophenone with different aromatic aldehydes to form chalcones. This reaction is facilitated by the use of thionyl chloride (SOCl2) as a convenient alternative to gaseous hydrogen chloride (HCl) in the aldol condensation. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Similar structure but lacks the additional phenyl group.

    3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group in a different position.

    Vanillin: Contains a methoxy group in addition to the hydroxy and aldehyde groups.

Uniqueness: 4-(3-Hydroxyphenyl)benzaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups on a biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZHMXXGNYZGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374726
Record name 4-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398151-25-2
Record name 4-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 398151-25-2
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Synthesis routes and methods

Procedure details

In a manner similar to that of Example 1(e), starting with 20 g (115 mmol) of 3-bromophenol and 26 g (173 mmol) of 4-formylbenzene boronic acid, 15 g (65%) of the expected product are obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Yield
65%

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